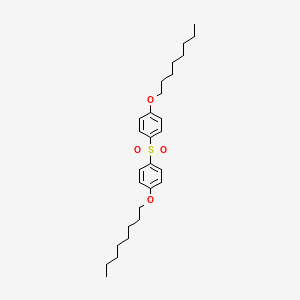

4,4'-Di-n-octyloxy diphenyl sulfone

説明

特性

CAS番号 |

116763-19-0 |

|---|---|

分子式 |

C28H42O4S |

分子量 |

474.7 |

IUPAC名 |

1-octoxy-4-(4-octoxyphenyl)sulfonylbenzene |

InChI |

InChI=1S/C28H42O4S/c1-3-5-7-9-11-13-23-31-25-15-19-27(20-16-25)33(29,30)28-21-17-26(18-22-28)32-24-14-12-10-8-6-4-2/h15-22H,3-14,23-24H2,1-2H3 |

InChIキー |

BYZDZGSKOWCLFS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCCCCCCCC |

製品の起源 |

United States |

準備方法

Core Diphenyl Sulfone Synthesis

The foundational step in synthesizing 4,4'-di-n-octyloxy diphenyl sulfone is the preparation of 4,4'-dihydroxydiphenyl sulfone. This precursor is synthesized via the condensation of phenol with sulfuric acid under controlled conditions. The reaction employs a suspending agent (e.g., isoparaffinic hydrocarbons like ISOPAR H®) and an azeotroping agent to remove water, achieving yields exceeding 95%. Critical parameters include:

-

Temperature : 150–220°C to favor 4,4′-isomer formation over the 2,4′-byproduct.

-

Molar ratio : 2.2–3.0 moles of phenol per mole of sulfuric acid.

-

Reaction time : 4–8 hours, monitored via water removal using Dean-Stark apparatus.

This step ensures a high-purity dihydroxy intermediate, which is essential for subsequent alkylation.

Etherification of 4,4'-Dihydroxydiphenyl Sulfone

Introducing n-octyloxy groups requires etherification of the phenolic hydroxyl groups. Two primary methods are employed:

Nucleophilic Substitution with n-Octyl Halides

The dihydroxy intermediate reacts with n-octyl bromide or iodide in the presence of a base, typically potassium carbonate (K₂CO₃) or sodium hydride (NaH). A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitates the reaction:

Optimization Data :

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 90–110°C | Higher temperatures accelerate reaction but risk decomposition |

| Base | K₂CO₃ (2.5 eq) | Excess base ensures deprotonation of hydroxyl groups |

| Solvent | DMF | Enhances solubility of reactants |

| Reaction Time | 12–24 hours | Longer durations improve conversion |

Yields typically reach 70–85%, with purity >98% after recrystallization from ethanol.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers an alternative route using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to couple n-octanol directly to the dihydroxy precursor:

Advantages :

Alternative Routes via Sulfur-Containing Intermediates

A less common approach involves synthesizing 4,4'-diaminodiphenyl sulfone first, followed by diazotization and coupling with n-octanol. This method, adapted from amino-to-alkoxy transformations, proceeds as:

-

Diazotization :

-

Coupling with n-Octanol :

This route is limited by the handling of diazonium intermediates and lower yields (50–60%).

Critical Analysis of Reaction Parameters

Solvent Selection

Catalytic Systems

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) : Accelerate reactions in biphasic systems by shuttling ions between phases.

-

Metal catalysts (e.g., CuI) : Explored in Ullmann-type couplings but introduce metal contamination risks.

Purification and Characterization

-

Recrystallization : Ethanol or ethyl acetate recovers the product with >99% purity.

-

Chromatography : Silica gel column chromatography resolves residual dihydroxy or mono-alkylated impurities.

-

Spectroscopic confirmation :

-

¹H NMR : δ 0.88 (t, 6H, CH₃), 1.26–1.45 (m, 24H, CH₂), 3.95 (t, 4H, OCH₂), 7.02–7.87 (m, 8H, aromatic).

-

IR : 1150 cm⁻¹ (S=O stretch), 1250 cm⁻¹ (C-O-C stretch).

-

Industrial-Scale Considerations

化学反応の分析

Types of Reactions:

Oxidation: 4,4'-Di-n-octyloxy diphenyl sulfone can undergo further oxidation reactions, although it is already in a highly oxidized state.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H2O2), urea-hydrogen peroxide, and phthalic anhydride are commonly used for oxidation reactions.

Catalysts: Niobium carbide and tantalum carbide are effective catalysts for oxidation reactions.

Major Products:

科学的研究の応用

Chemistry:

Biology and Medicine:

Drug Development: Sulfone derivatives, including 4,4'-Di-n-octyloxy diphenyl sulfone, are explored for their potential use in pharmaceuticals due to their stability and bioactivity.

Industry:

作用機序

The mechanism by which 4,4'-Di-n-octyloxy diphenyl sulfone exerts its effects involves its interaction with molecular targets through its sulfone group. This group can participate in various chemical reactions, including nucleophilic and electrophilic interactions, which can modulate the activity of enzymes and other proteins . The pathways involved may include oxidative stress responses and inflammatory pathways .

類似化合物との比較

Table 1: Structural Comparison of Sulfone Derivatives

| Compound | Substituents | Key Functional Groups | Molecular Formula |

|---|---|---|---|

| 4,4'-Di-n-octyloxy diphenyl sulfone | –O–(CH₂)₇CH₃ (para) | Sulfone, ether | C₂₈H₄₂O₄S |

| 4,4'-Diamino diphenyl sulfone (DDS) | –NH₂ (para) | Sulfone, amine | C₁₂H₁₂N₂O₂S |

| 4,4'-Dichlorodiphenyl sulfone | –Cl (para) | Sulfone, halogen | C₁₂H₈Cl₂O₂S |

| 4,4'-Sulfonyldiphenol | –OH (para) | Sulfone, hydroxyl | C₁₂H₁₀O₄S |

| Polyethersulfone (PES) | –O–C₆H₄–SO₂–C₆H₄–O– (backbone) | Sulfone, ether (polymer) | (C₁₂H₈O₃S)ₙ |

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The n-octyloxy groups in 4,4'-Di-n-octyloxy diphenyl sulfone are electron-donating, improving solubility and processability, whereas chlorine in 4,4'-dichlorodiphenyl sulfone is electron-withdrawing, enhancing rigidity .

- Functional Group Impact: Amine groups in DDS enable crosslinking in epoxy resins, while hydroxyl groups in 4,4'-sulfonyldiphenol facilitate polymerization for high-performance polymers .

Physical and Chemical Properties

Table 2: Comparative Properties of Sulfone Derivatives

| Property | 4,4'-Di-n-octyloxy diphenyl sulfone | DDS | 4,4'-Dichlorodiphenyl sulfone | PES (Polymer) |

|---|---|---|---|---|

| Melting Point (°C) | ~120–140 (estimated) | 175–180 | 148–150 | Amorphous (Tg ≈ 225) |

| Solubility | High in THF, chloroform | Low in polar solvents | Low in polar solvents | Soluble in DMF, NMP |

| Thermal Stability (°C) | >300 | >250 | >300 | >200 (decomposition) |

| Proton Conductivity (SPES) | 80–120 mS/cm (at 80°C) | N/A | N/A | 10–50 mS/cm |

Key Findings :

- Thermal Stability : All sulfone derivatives exhibit high thermal stability (>250°C), but 4,4'-Di-n-octyloxy diphenyl sulfone outperforms DDS in proton conductivity when sulfonated for PEMs .

- Solubility : The n-octyloxy chains drastically improve solubility compared to DDS and dichlorodiphenyl sulfone, making it preferable for solution-processed membranes .

Table 3: Application-Specific Performance

| Application | 4,4'-Di-n-octyloxy Diphenyl Sulfone | DDS | PES |

|---|---|---|---|

| Fuel Cell Membranes | High proton conductivity (80–120 mS/cm) | Low conductivity | Moderate conductivity (10–50 mS/cm) |

| Epoxy Curing Agents | Not applicable | High crosslink density, Tg ≈ 200°C | Not applicable |

| Filter Membranes | Not applicable | Not applicable | High thermal resistance |

| Pharmaceuticals | Not applicable | Antileprosy drug (Dapsone) | Not applicable |

Research Highlights :

- In fuel cells, sulfonated 4,4'-Di-n-octyloxy diphenyl sulfone-based SPES showed 2–3× higher proton conductivity than PES due to optimized sulfonation levels .

- DDS-cured epoxy resins exhibit superior mechanical strength (flexural modulus >3.5 GPa) compared to non-sulfone alternatives .

Research Challenges and Innovations

Q & A

Q. How to design a copolymer system incorporating 4,4'-Di-n-octyloxy diphenyl sulfone for high-Tg thermosets?

Q. What analytical workflows validate the absence of toxic byproducts (e.g., sulfonic acids) in scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。